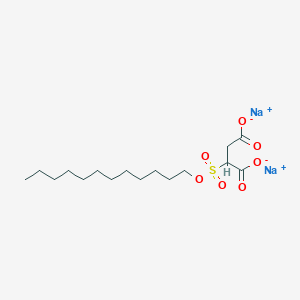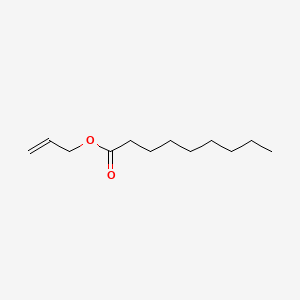
2,4-Diamino-6-butylamino-1,3,5-triazine
Vue d'ensemble
Description
2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound that belongs to the class of 1,3,5-triazines . It is a derivative of 6-Methyl-1,3,5-triazine-2,4-diamine .
Synthesis Analysis
The synthesis of this compound can be achieved through several synthetic protocols. One such method involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . Another method involves an efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .Applications De Recherche Scientifique
Synthèse d'autres dérivés de la triazine
Le composé peut être utilisé dans la synthèse d'autres dérivés de la triazine. Par exemple, il peut être utilisé pour préparer une gamme de di- et tri-substitués symétriques et non symétriques 1,3,5-triazines contenant des groupes alkyle, aromatique, encombré, chiral et achiral hydroxyalkyle, ester et imidazole .
Propriétés antitumorales
Certaines 1,3,5-triazines, y compris ce composé, présentent d'importantes propriétés biologiques. Par exemple, elles sont utilisées en clinique en raison de leurs propriétés antitumorales pour traiter le cancer du poumon, du sein et de l'ovaire .
Activité antimicrobienne
Les dérivés d'acide amino benzoïque 1,3,5-triazine, qui peuvent être synthétisés à partir de ce composé, ont été évalués pour leur activité antimicrobienne. Certains de ces dérivés ont montré une activité prometteuse contre Staphylococcus aureus et Escherichia coli .
4. Adsorption sélective des bases d'acides nucléiques Poly (2-vinyl-4,6-diamino-1,3,5-triazine) a suscité un intérêt croissant en raison de sa capacité d'adsorption sélective des bases d'acides nucléiques, des nucléotides et des nucléosides par la formation de fortes liaisons hydrogène entre la fonctionnalité 4,6-diamino-1,3,5-triazine et les molécules cibles en solutions aqueuses .
Utilisation dans les biosenseurs électrochimiques
La capacité du composé à adsorber sélectivement les bases d'acides nucléiques le rend potentiellement utile pour réduire l'interférence de l'acide urique dans les biosenseurs électrochimiques .
Utilisation dans les applications photocatalytiques
Le composé a été utilisé dans des applications photocatalytiques, des pigments, des peintures et des activités antimicrobiennes .
Mécanisme D'action
Target of Action
The primary target of 2,4-Diamino-6-butylamino-1,3,5-triazine is the enzyme acetohydroxyacid synthase (AHAS) in susceptible plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids.
Mode of Action
This compound: acts by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth.
Pharmacokinetics
The pharmacokinetic properties of This compound It is known that the compound has high gi absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.65 , suggesting it may have good membrane permeability. Its skin permeation is low, with a log kp of -681 cm/s .
Propriétés
IUPAC Name |
2-N-butyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGSDYWCFQOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204611 | |
| Record name | Melamine, butyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5606-24-6 | |
| Record name | N2-Butyl-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, butyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)



